molecular formula C11H12BrNO B2397282 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1783612-01-0

5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No. B2397282
CAS RN: 1783612-01-0
M. Wt: 254.127
InChI Key: RRZVXNKBAMFXFC-UHFFFAOYSA-N
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Description

5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, commonly known as 5-bromo-DMIQ, is a chemical compound that has been used extensively in the field of scientific research due to its unique properties. It is a heterocyclic compound, meaning it contains atoms of at least two different elements, and is composed of a five-membered ring with one nitrogen atom, two oxygen atoms, one bromine atom, and one carbon atom. 5-bromo-DMIQ is a versatile compound that has been used in various scientific applications, such as in the synthesis of new compounds, as a catalyst, and as a reagent in organic reactions.

Scientific Research Applications

Friedländer Synthesis

  • Synthesis of Chelating Ligands: The Friedländer synthesis involving 5-bromo-2-aminobenzaldehyde, a compound related to 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, is used to create bidentate and tridentate 6-bromoquinoline derivatives. These derivatives show potential in forming biquinolines and 6-alkynyl derivatives with notable optical properties (Hu, Zhang, & Thummel, 2003).

Halogen Bonding and Co-crystal Formation

  • Interactions with Haloarenenitriles: Research shows that the interaction between haloarenenitriles and azines, including derivatives related to 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, leads to the formation of stable co-crystals. This process is influenced by steric and electronic effects, resulting in halogen bonding and potentially valuable for materials science (Baykov et al., 2021).

Prodrug Systems for Drug Delivery

  • Bioreductively Activated Prodrug System: A study demonstrates the use of a compound structurally related to 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one as a potential prodrug system. This system allows for the reductively triggered release of active drugs, specifically targeting hypoxic tissues, a critical consideration in cancer therapy (Parveen, Naughton, Whish, & Threadgill, 1999).

Structural Modification in Ligand Binding

  • Modification for σ1 and σ2 Receptor Binding: Research involving structural modifications of substituted aminobutyl-benzamides, including 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, highlights the importance of the nitrogen position in enhancing binding affinity and selectivity to σ1 and σ2 receptors. This is significant in developing selective ligands for neurological and psychiatric disorders (Fan, Lever, & Lever, 2011).

Bromination Techniques in Organic Chemistry

  • Regioselective Monobromination: A study on the bromination of isoquinoline, including the production of 5-bromoisoquinoline, a related compound, showcases the sensitivity of bromination to various factors like the choice of brominating agent and temperature. This has implications for the synthesis of specifically substituted isoquinolines in pharmaceuticals (Brown & Gouliaev, 2004).

properties

IUPAC Name

5-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)9-7(6-13-10(11)14)4-3-5-8(9)12/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZVXNKBAMFXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CNC1=O)C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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